molecular formula C11H11BrO3 B13474392 Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B13474392
M. Wt: 271.11 g/mol
InChI Key: NQRHRQVTXDAUGI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the bromine atom and the ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a bromine atom and an ethyl ester group. For example, the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration is a widely used method . Other methods include palladium or platinum-catalyzed ring closure, intramolecular Wittig reactions, and intramolecular Friedel–Crafts reactions . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Others may interact with enzymes or receptors involved in cell proliferation, leading to anti-tumor activity . The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3

InChI Key

NQRHRQVTXDAUGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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